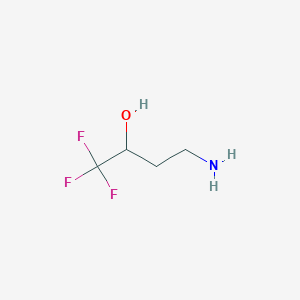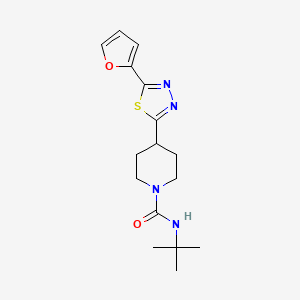![molecular formula C24H19FN2O5S B2769288 3-[(4E)-4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide CAS No. 554407-64-6](/img/structure/B2769288.png)
3-[(4E)-4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzenesulfonamide derivative with a complex structure . It is used for pharmaceutical testing . The molecule contains an isoquinoline ring, which is a type of heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes an isoquinoline ring, which is a type of heterocyclic aromatic organic compound . The InChI code provided gives a detailed description of its structure .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is between 162-163 degrees Celsius . More specific physical and chemical properties such as its boiling point, density, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Characterization
- Research on similar sulfonamide compounds has focused on the synthesis and structural analysis, demonstrating their potential in forming hydrogen-bonded chains and showcasing specific interactions like intramolecular N—H⋯O=S interactions. These structural characteristics are crucial for understanding the reactivity and potential applications of such compounds in scientific research (Gelbrich, Haddow, & Griesser, 2011).
Pharmacological Applications
- Tetrahydroisoquinoline derivatives, including compounds with benzenesulfonamide moieties, have been explored as potent, selective agonists for human beta3 adrenergic receptors. Such studies reveal their potential in treating metabolic disorders through selective receptor targeting, highlighting the broader pharmacological relevance of compounds within this chemical class (Parmee et al., 2000).
Optical and Material Science Applications
- Sulfonamide derivatives have been synthesized and characterized for their nonlinear optical properties. Research has shown that some of these compounds are promising candidates for optical limiting applications, which could be significant for developing new materials for optical devices (Ruanwas et al., 2010).
Antiviral Research
- Novel derivatives have been synthesized and evaluated for their anti-dengue virus activity, demonstrating the role of sulfonamide compounds in viral inhibition. Such research underlines the therapeutic potential of these compounds against viral infections, contributing to the ongoing search for effective antiviral agents (Lee et al., 2017).
Cancer Research
- Investigations into sulfonamide compounds have also extended to their potential as anti-breast cancer agents, with studies highlighting their effectiveness against cancer cell lines. This research is pivotal for developing new therapeutic strategies in oncology (Kumar et al., 2020).
Future Directions
properties
IUPAC Name |
3-[(4E)-4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5S/c1-2-32-15-20-18-10-3-4-11-19(18)23(28)27(24(20)29)16-8-7-9-17(14-16)33(30,31)26-22-13-6-5-12-21(22)25/h3-15,26H,2H2,1H3/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUAXRGBOAYVNU-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-(2-fluorophenyl)benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

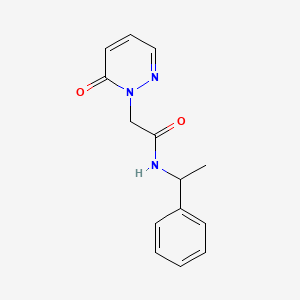
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide](/img/no-structure.png)
![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2769208.png)
![2-[(3-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2769209.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2769210.png)
![N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2769212.png)
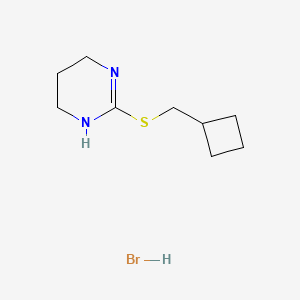
![N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2769217.png)
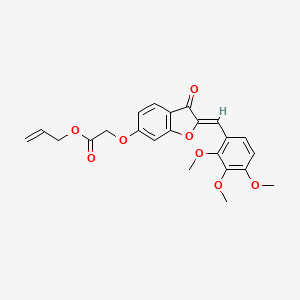
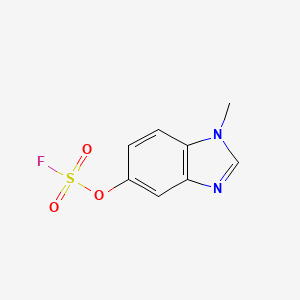
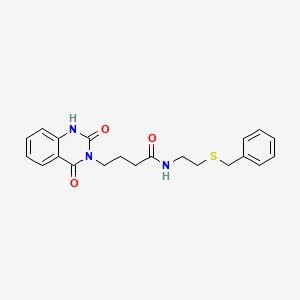
![Pentyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2769224.png)
